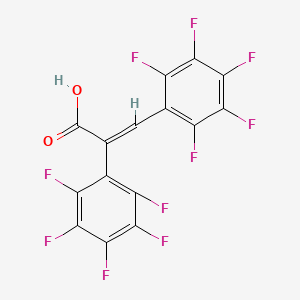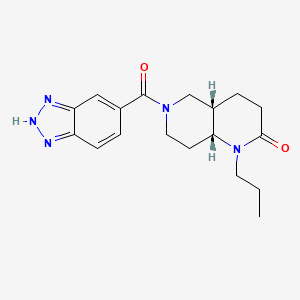![molecular formula C15H22N2O3S B5398789 5-[(cyclohexylamino)sulfonyl]-N,2-dimethylbenzamide](/img/structure/B5398789.png)
5-[(cyclohexylamino)sulfonyl]-N,2-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(Cyclohexylamino)sulfonyl]-N,2-dimethylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as E-4031 and is a potent blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells.
作用機序
5-[(Cyclohexylamino)sulfonyl]-N,2-dimethylbenzamide blocks the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. This leads to a prolongation of the action potential duration and an increase in the refractory period, which can prevent the re-entry of excitation waves and reduce the risk of arrhythmias. The compound binds to the pore-forming subunit of the channel and stabilizes it in a closed conformation, preventing the flow of potassium ions.
Biochemical and Physiological Effects:
The blockade of IKr channels by 5-[(Cyclohexylamino)sulfonyl]-N,2-dimethylbenzamide has several biochemical and physiological effects. It prolongs the QT interval of the electrocardiogram, which is a measure of the duration of ventricular repolarization. This can increase the risk of torsades de pointes, a life-threatening arrhythmia. However, in some cases, the prolongation of the QT interval can be beneficial in the treatment of certain arrhythmias. The compound also reduces the rate of repolarization, which can decrease the contractility of cardiac cells and lower the heart rate.
実験室実験の利点と制限
5-[(Cyclohexylamino)sulfonyl]-N,2-dimethylbenzamide has several advantages and limitations for lab experiments. Its potency and selectivity make it a useful tool compound for the investigation of IKr channels in cardiac cells. However, its blockade of other potassium channels, such as the hERG channel, can lead to off-target effects and limit its use in certain experimental settings. The compound also has a relatively short half-life and can be rapidly metabolized, which can complicate its use in long-term experiments.
将来の方向性
There are several future directions for the study of 5-[(Cyclohexylamino)sulfonyl]-N,2-dimethylbenzamide. One direction is the development of more selective and potent IKr channel blockers that can avoid off-target effects. Another direction is the investigation of the compound's potential applications in the treatment of other diseases, such as cancer and neurological disorders. The compound's effects on other ion channels and cellular processes should also be explored to gain a better understanding of its mechanism of action. Additionally, the development of new synthesis methods and optimization of existing methods can improve the yield and purity of the compound.
Conclusion:
In conclusion, 5-[(Cyclohexylamino)sulfonyl]-N,2-dimethylbenzamide is a potent blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. It has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential and limitations.
合成法
The synthesis of 5-[(Cyclohexylamino)sulfonyl]-N,2-dimethylbenzamide involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The resulting product is then reacted with N,N-dimethylformamide dimethyl acetal to obtain the final product. The yield of this synthesis method is around 50%, and the purity of the product can be improved by recrystallization.
科学的研究の応用
5-[(Cyclohexylamino)sulfonyl]-N,2-dimethylbenzamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cardiac arrhythmias and other cardiovascular diseases. In biochemistry, it has been used to study the role of potassium channels in the regulation of cellular excitability. In pharmacology, it has been used as a tool compound to investigate the function of IKr channels in cardiac cells.
特性
IUPAC Name |
5-(cyclohexylsulfamoyl)-N,2-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-11-8-9-13(10-14(11)15(18)16-2)21(19,20)17-12-6-4-3-5-7-12/h8-10,12,17H,3-7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDQZMXDGNYQMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5398712.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(4-methoxyphenyl)cyclopentanecarboxamide](/img/structure/B5398731.png)
![N-(2,3-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5398738.png)


![3-(2-chlorophenyl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-5-methylisoxazole-4-carboxamide](/img/structure/B5398762.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5398770.png)
![N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5398774.png)
![5-imino-6-{4-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5398779.png)
![8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5398783.png)

![2-({[5-(4-bromophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5398799.png)
![N-{2-(4-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B5398804.png)